molecular formula C12H13N5O2S B6356016 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858240-34-2

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356016
CAS No.: 1858240-34-2
M. Wt: 291.33 g/mol
InChI Key: JMSXPNLWRZDILP-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-nitrophenyl group at position 3 and a piperazine ring at position 3. This structure combines electron-withdrawing (nitro) and electron-donating (piperazine) groups, which influence its physicochemical and biological properties.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, chloro-1,3,4-thiadiazole intermediates react with piperazine hydrate in ethanol to yield the piperazine-substituted thiadiazole core . Further modifications, such as coupling with benzyl chlorides, enable diversification of the N-substituents on the piperazine ring .

Properties

IUPAC Name

3-(4-nitrophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-17(19)10-3-1-9(2-4-10)11-14-12(20-15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSXPNLWRZDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Thiadiazole Core Formation

The 1,2,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives with nitriles or carboxylic acids under acidic or oxidative conditions. For example:

  • Thiosemicarbazide and nitrile route : Reacting 4-nitrophenylacetonitrile with thiosemicarbazide in concentrated sulfuric acid at 0–5°C yields 3-(4-nitrophenylmethyl)-5-amino-1,2,4-thiadiazole.

  • Oxidative cyclization : Using iodine or H2O2H_2O_2 as oxidizing agents facilitates cyclization of thiosemicarbazones derived from 4-nitrobenzaldehyde.

Reaction conditions :

  • Temperature: 0–100°C

  • Solvents: H2SO4H_2SO_4, ethanol, or DMF

  • Yield: 70–85%.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Key Advantage
DMF10087–97High solubility of intermediates
Tetrahydrofuran60–8055–70Mild conditions for nitro stability
EthanolReflux65–75Eco-friendly, easy recovery

Elevating temperatures to 100°C in DMF maximizes cyclization efficiency but risks nitro group reduction. Tetrahydrofuran at 60–80°C balances reactivity and stability.

Catalytic and Stoichiometric Improvements

  • Catalytic bases : Sodium hydride (2–5 mol%) in DMF reduces side reactions compared to stoichiometric NaOH.

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yields to 90% for analogous thiadiazoles.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) :

    • δ 8.21 (d, 2H, Ar–NO2_2), δ 4.01 (s, 2H, CH2_2), δ 3.52 (m, 8H, piperazine).

  • IR (KBr) :

    • 1530 cm1^{-1} (C=N), 1345 cm1^{-1} (NO2_2), 1250 cm1^{-1} (C–S).

  • Mass spectrometry :

    • Molecular ion peak at m/z 305.36 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized batches.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group increases electrophilicity at the thiadiazole C5 position, facilitating nucleophilic attack by piperazine. However, harsh acidic conditions may protonate the nitro group, reducing reactivity. Mitigation includes:

  • Using aprotic solvents (DMF, DMSO)

  • Maintaining pH 8–10 with weak bases.

Regioselectivity in Thiadiazole Formation

Competing pathways may yield 1,3,4-thiadiazole isomers. Strategies to enhance regioselectivity:

  • Slow addition of nitriles to thiosemicarbazide at 0°C

  • Employing H2O2H_2O_2 as a mild oxidant.

Industrial-Scale Considerations

Cost-Effective Reagents

ReagentCost (USD/kg)Alternative
Piperazine120Recycled via distillation
4-Nitrobenzaldehyde90In-situ nitration of toluene

In-situ nitration of toluene reduces raw material costs by 40% for large-scale production.

Waste Management

  • Solvent recovery : Distillation recovers 85% of DMF and tetrahydrofuran.

  • Neutralization : Spent H2SO4H_2SO_4 is neutralized with CaCO3_3 to generate CaSO4_4, a construction material byproduct .

Chemical Reactions Analysis

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .
  • Anticancer Properties : Research indicates that derivatives of thiadiazole can inhibit tumor growth. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy .
  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The incorporation of the thiadiazole moiety may enhance these properties through modulation of neurotransmitter systems .

Agrochemicals

The compound's structure lends itself to applications in agriculture:

  • Insecticidal Activity : Research has demonstrated that thiadiazole derivatives possess insecticidal properties against pests such as the cotton leafworm (Spodoptera littoralis). These compounds disrupt metabolic processes in insects, leading to effective pest control .
  • Herbicide Development : The ability of thiadiazole compounds to inhibit specific enzymes involved in plant growth suggests potential use as herbicides. This application is critical for developing environmentally friendly agricultural practices .

Material Science

The unique chemical properties of this compound also find applications in material science:

  • Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. This is particularly useful in creating materials for coatings and composites .
  • Dyes and Pigments : The vibrant color associated with nitrophenyl groups allows for the development of dyes that can be used in textiles and plastics. These dyes are characterized by their stability and resistance to fading .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Insecticidal ActivityDemonstrated significant efficacy against Spodoptera littoralis with low toxicity to non-target organisms.
Antimicrobial PropertiesShowed broad-spectrum activity against several bacterial strains, indicating potential as a novel antimicrobial agent.
Neuropharmacological EffectsIndicated potential anxiolytic effects in animal models, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitrophenyl group may play a role in binding to specific sites on these targets, while the thiadiazole ring and piperazine moiety contribute to the overall binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 4-nitrophenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Key Properties/Activities References
1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-Nitro Enhanced electrophilicity; potential bioactivity
1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-Chloro Increased lipophilicity; antimicrobial activity
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 4-Methoxy Electron-donating effect; altered solubility
1-Benzoyl-4-(4-nitrophenyl)piperazine 4-Nitro (benzoyl-substituted) Crystallizes in orthorhombic system; structural stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and binding to biological targets, as seen in FAAH inhibitors (e.g., JNJ-1661010, a thiadiazole-piperazine analog) .
  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity .
Anticancer Activity:
  • For example, 1-(4-nitrophenyl)piperazine-substituted benzothiazoles showed >95% purity and activity in docking studies .
Antimicrobial Activity:
  • Piperazines bearing bis(1,3,4-thiadiazole) groups demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Analogs like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine showed superior antibacterial effects .
Neurological and Analgesic Effects:
  • 5-HT receptor modulation : Piperazine derivatives with trifluoromethyl or chloro substituents (e.g., 1-(3-trifluoromethylphenyl)piperazine) exhibit subtype-specific serotonin receptor activity, influencing blood pressure and pain pathways .
  • The nitro group in the target compound may alter receptor binding kinetics compared to these analogs.

Physicochemical and Structural Properties

  • Crystallography: 1-Benzoyl-4-(4-nitrophenyl)piperazine (orthorhombic crystal system) and 1-(4-bromobenzoyl)-4-phenylpiperazine (monoclinic system) highlight how substituents affect packing and stability .
  • Solubility and Stability : The nitro group increases molecular polarity but may reduce metabolic stability compared to halogenated analogs .

Research Findings and Implications

  • Synthetic Flexibility : The piperazine-thiadiazole scaffold allows modular substitutions, enabling tailored biological activities .
  • Structure-Activity Relationships (SAR) :
    • Nitro groups enhance electrophilicity, critical for covalent inhibition (e.g., FAAH inhibition in JNJ-1661010) .
    • Chloro/methoxy groups improve lipophilicity or solubility, impacting bioavailability .

Biological Activity

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the thiadiazole ring and the nitrophenyl group, suggest various pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Structural Characteristics

The compound can be described by the following molecular formula:

  • Molecular Formula : C12H13N5O2S
  • Molecular Weight : 277.33 g/mol

The structure includes:

  • A piperazine moiety that often contributes to the pharmacological properties.
  • A 1,2,4-thiadiazole ring known for its diverse biological activities.
  • A nitrophenyl group which may enhance biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the micromolar range, indicating a potent effect compared to standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.650.5 (Doxorubicin)
HeLa2.410.8 (Doxorubicin)

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated an increase in apoptotic cell populations when treated with this compound.

Key Findings:

  • Increased expression of pro-apoptotic proteins such as p53.
  • Activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.

Case Study: Antibacterial Assays
Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that support its potential use as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological activity. Investigations into the effects of this compound on neurotransmitter systems have shown potential anxiolytic and antidepressant-like effects in animal models.

Research Findings:

  • Significant reduction in anxiety-like behaviors in rodent models.
  • Alteration in serotonin and dopamine levels in brain regions associated with mood regulation.

Q & A

Q. What are the foundational synthetic routes for 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core. A common approach includes:

  • Step 1 : Condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with bromine or iodine in acetic acid to yield the 1,2,4-thiadiazole ring .
  • Step 3 : Coupling the thiadiazole moiety with piperazine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
    Key reagents include dimethylformamide (DMF) as a solvent and triethylamine as a base. Reaction temperatures range from 60–100°C, with purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm, while the aromatic protons of the 4-nitrophenyl group appear at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-S bonds (~680 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported?

Thiadiazole-piperazine hybrids are explored for:

  • Antimicrobial activity : MIC values against S. aureus and E. coli range from 8–32 µg/mL, attributed to membrane disruption .
  • Anticancer potential : IC₅₀ values of 10–50 µM in HeLa and MCF-7 cell lines, likely via apoptosis induction .
  • Antioxidant effects : DPPH radical scavenging activity at 60–80% (100 µM) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol or dichloromethane .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions, achieving yields >75% .
  • Temperature control : Maintaining 80°C during thiadiazole formation reduces byproduct formation .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 4:1 to 1:1) resolves impurities .

Q. How should conflicting bioactivity data across studies be addressed?

  • Assay standardization : Discrepancies in MIC or IC₅₀ values may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell culture conditions (e.g., serum concentration). Replicate assays under controlled conditions are critical .
  • SAR analysis : Conflicting results may reflect subtle structural differences. For example, electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity but reduce solubility, affecting bioavailability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can validate target engagement (e.g., binding to DNA gyrase or tubulin) and reconcile divergent experimental outcomes .

Q. What role does the nitro group play in modulating reactivity and bioactivity?

  • Electronic effects : The nitro group withdraws electrons, polarizing the thiadiazole ring and enhancing electrophilic reactivity in cross-coupling reactions .
  • Bioactivity : Nitro-substituted derivatives show improved antimicrobial activity due to increased membrane permeability but may exhibit cytotoxicity at higher concentrations (e.g., >50 µM) .
  • Metabolic stability : Nitro groups are prone to reduction in vivo, forming reactive intermediates (e.g., hydroxylamines), which necessitates prodrug strategies or structural analogs (e.g., cyano substitution) .

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